Acide shoreïque

Vue d'ensemble

Description

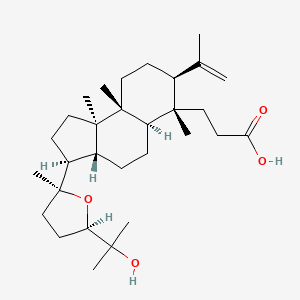

Shoreic acid is a triterpenoid compound with the molecular formula C₃₀H₅₀O₄. It is primarily found in certain plant species, particularly within the Dysoxylum genus of the Meliaceae family

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other complex triterpenoids.

Medicine: Potential therapeutic agent for treating viral infections and inflammatory diseases.

Industry: Utilized in the development of natural pesticides and other bioactive compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of shoreic acid involves multiple steps, typically starting from simpler triterpenoid precursors. The process often includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the desired stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of shoreic acid is less common due to its complex structure. extraction from natural sources, such as the Dysoxylum genus, is a viable method. This involves solvent extraction, followed by purification techniques like chromatography to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Shoreic acid undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of functional groups using agents such as lithium aluminum hydride.

Substitution: Functional group substitutions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

Mécanisme D'action

The mechanism of action of shoreic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes, while its anti-inflammatory effects result from the suppression of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Shoreic acid is similar to other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. it is unique in its specific structural features and biological activities:

Oleanolic Acid: Similar in structure but differs in the position and type of functional groups.

Ursolic Acid: Shares a similar backbone but has different substituents.

Betulinic Acid: Another triterpenoid with distinct biological activities and structural differences

These similarities and differences highlight the unique properties of shoreic acid, making it a valuable compound for further research and application.

Propriétés

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBGKWZSOPPDSD-INPVNEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@@H](O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317938 | |

| Record name | Shoreic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21671-00-1 | |

| Record name | Shoreic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21671-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shoreic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is shoreic acid and where is it found?

A1: Shoreic acid is a dammarane-type triterpenoid primarily found in plants belonging to the Meliaceae family, such as Cabralea canjerana [, ] and Aglaia rubiginosa []. It has also been isolated from the liverwort species Blepharidophyllum densifolium [].

Q2: What are the reported biological activities of shoreic acid?

A2: Research indicates that shoreic acid possesses notable biological activities, including:

- Antimycobacterial activity: It exhibits activity against Mycobacterium tuberculosis [].

- Antiviral activity: Studies have shown in vitro antiviral activity against Herpes simplex virus types I and II [].

- Antibacterial and antifungal activity: Shoreic acid demonstrates activity against several bacterial strains, including E. coli, P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity against C. albicans and T. mentagropytes [].

Q3: Can you provide the molecular formula and weight of shoreic acid?

A3: The molecular formula of shoreic acid is C30H48O4, and its molecular weight is 472.69 g/mol [, ].

Q4: What is known about the structure of shoreic acid?

A4: Shoreic acid is a dammarane triterpene. Its structure includes a 20S,24S-epoxy-25-hydroxy-3,4-secodammar-4(28)-en-3-oic acid skeleton [, ]. The complete 1H and 13C NMR spectral assignments for shoreic acid have been reported, providing detailed structural information [, ].

Q5: Are there any studies on the structure-activity relationship (SAR) of shoreic acid?

A5: A study investigating the roots of Aglaia odorata explored the synergistic effect of eichlerianic acid (a shoreic acid epimer) and shoreic acid. Interestingly, while shoreic acid alone showed no cytotoxicity, a synergistic effect was observed when combined with eichlerianic acid in specific molar ratios []. This suggests that the stereochemistry at specific positions within the dammarane skeleton might be crucial for its cytotoxic activity.

Q6: What methods have been used to isolate shoreic acid from natural sources?

A6: Several methods have been employed for the isolation of shoreic acid, including:

- High-speed countercurrent chromatography (HSCCC): This technique has been successfully used for the preparative isolation of shoreic acid from Cabralea canjerana leaves [].

- Conventional column chromatography: This method, often coupled with various spectroscopic techniques for structural elucidation, has been utilized to isolate shoreic acid from different plant species [, , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate](/img/structure/B1151499.png)